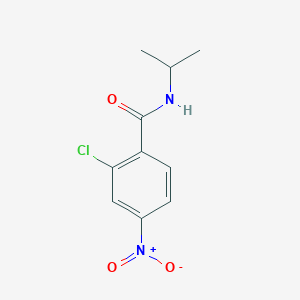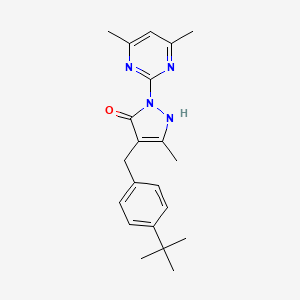![molecular formula C20H16N4O3S B11030241 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11030241.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound featuring a thiadiazole ring, an isoquinoline moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with formic acid under reflux conditions.
Methoxymethylation: The thiadiazole intermediate is then treated with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group.
Isoquinoline Synthesis: The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using phosphorus oxychloride.
Coupling Reaction: The final step involves coupling the methoxymethyl-thiadiazole intermediate with the isoquinoline derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the nitro group (if present) on the thiadiazole ring can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medicinally, this compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Its structure suggests it could interact with various biological targets, including enzymes and receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and isoquinoline moiety may facilitate binding to these targets, leading to modulation of their activity. This could result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Uniqueness
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of a thiadiazole ring and an isoquinoline moiety. This structural combination is less common and may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16N4O3S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H16N4O3S/c1-27-12-17-22-23-20(28-17)21-18(25)16-11-24(13-7-3-2-4-8-13)19(26)15-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H,21,23,25) |
InChI Key |
YPBSSONPSXAOTH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11030164.png)
![4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate](/img/structure/B11030181.png)
![1-(furan-2-ylmethyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11030194.png)
![Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate](/img/structure/B11030196.png)
![2-[(4-methylphenyl)amino]-6-oxo-N-[2-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11030198.png)

![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B11030200.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11030201.png)
![4,4,9-trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11030207.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11030215.png)
![7-benzyl-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11030226.png)
![2-{[(4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B11030232.png)
methanethione](/img/structure/B11030240.png)
